3-(1-Phenylethyl)pentane-2,4-dione

Description

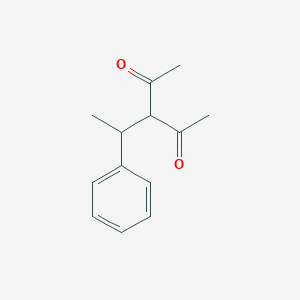

Structure

2D Structure

3D Structure

Properties

CAS No. |

5186-08-3 |

|---|---|

Molecular Formula |

C13H16O2 |

Molecular Weight |

204.26 g/mol |

IUPAC Name |

3-(1-phenylethyl)pentane-2,4-dione |

InChI |

InChI=1S/C13H16O2/c1-9(12-7-5-4-6-8-12)13(10(2)14)11(3)15/h4-9,13H,1-3H3 |

InChI Key |

GIOIDOXUOMTSDG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)C(C(=O)C)C(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 3 1 Phenylethyl Pentane 2,4 Dione

Direct C-Alkylation Approaches

Direct C-alkylation of pentane-2,4-dione and its derivatives stands as a fundamental and straightforward method for the formation of carbon-carbon bonds at the α-position. This section explores various strategies to achieve the synthesis of 3-(1-phenylethyl)pentane-2,4-dione through this pathway.

Alkylation Reactions of Pentane-2,4-dione with Phenylethyl Electrophiles

The reaction of pentane-2,4-dione with (1-phenylethyl) halides or other suitable electrophiles is a common strategy for synthesizing this compound. This reaction typically proceeds via the formation of an enolate from pentane-2,4-dione, which then acts as a nucleophile, attacking the electrophilic carbon of the phenylethyl group. The choice of base and solvent is critical in controlling the reaction's efficiency and selectivity, minimizing O-alkylation in favor of the desired C-alkylation.

Catalytic Strategies for C-Alkylation

To enhance the efficiency, selectivity, and environmental friendliness of the C-alkylation process, various catalytic systems have been developed. These can be broadly categorized into heterogeneous and homogeneous catalysis.

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture and potential for reusability. Zeolites, with their well-defined pore structures, can act as shape-selective catalysts, facilitating the alkylation of pentane-2,4-dione with styrene (B11656) oxide, which can lead to the formation of the desired product scaffold after subsequent reaction steps.

Iron(III) hydrogen sulfate (B86663) (Fe(HSO4)3) has been demonstrated as an efficient and recyclable heterogeneous catalyst for the C-alkylation of 1,3-dicarbonyl compounds. This catalyst promotes the reaction under solvent-free conditions, offering a green and economically viable alternative to traditional methods. Similarly, graphene oxide has been employed as a carbocatalyst for the Michael addition of 1,3-dicarbonyls to α,β-unsaturated ketones, a reaction that can be adapted for the synthesis of this compound precursors.

| Catalyst | Reactants | Reaction Conditions | Yield | Reference |

| Fe(HSO4)3 | Pentane-2,4-dione, Styrene | Solvent-free, 80°C | High | |

| Graphene Oxide | Pentane-2,4-dione, Chalcone | Not specified | Not specified | |

| Zeolite | Pentane-2,4-dione, Styrene Oxide | Not specified | Not specified |

Homogeneous catalysts, while often more challenging to separate from the reaction mixture, can offer high activity and selectivity. Lanthanum(III) nitrate (B79036) hexahydrate (La(NO3)3·6H2O) has been successfully utilized as a catalyst for the reaction between 1,3-dicarbonyl compounds and benzylic alcohols. This method provides a direct route to C-alkylated products under mild conditions.

| Catalyst | Reactants | Reaction Conditions | Yield | Reference |

| La(NO3)3·6H2O | Pentane-2,4-dione, 1-Phenylethanol | Not specified | High |

Michael Addition Reactions as Key Synthetic Routes

The Michael addition, or conjugate addition, of a nucleophile to an α,β-unsaturated carbonyl compound is a powerful tool for carbon-carbon bond formation. This approach is widely used for the synthesis of this compound and its derivatives.

Addition to Nitroalkenes (e.g., trans-β-Nitrostyrene)

The Michael addition of pentane-2,4-dione to nitroalkenes, such as trans-β-nitrostyrene, is a particularly effective method for synthesizing precursors to this compound. The initial adduct can then be converted to the target compound through various chemical transformations, such as the Nef reaction. This reaction can be catalyzed by a variety of catalysts, including organocatalysts and metal complexes, often with high stereoselectivity. For instance, chiral bifunctional thiourea-tertiary amine organocatalysts have been shown to effectively catalyze the asymmetric Michael addition of acetylacetone (B45752) to nitrostyrenes, affording the adduct in high yield and enantioselectivity.

| Catalyst/Promoter | Reactants | Reaction Conditions | Yield | Enantiomeric Excess | Reference |

| Chiral Thiourea (B124793) | Acetylacetone, Nitrostyrene | Toluene, Room Temp | 99% | 94% | |

| Chiral Squaramide | Acetylacetone, Nitrostyrene | Not specified | up to 99% | up to 99% | |

| Bifunctional Organocatalyst | Acetylacetone, Nitrostyrene | Not specified | up to 99% | up to 99% | |

| Recyclable Organocatalyst | Acetylacetone, Nitrostyrene | Water, Room Temp | 96% | 94% |

Design and Application of Catalytic Asymmetric Michael Additions

The conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, known as the Michael addition, stands as a powerful tool for carbon-carbon bond formation. The asymmetric variant of this reaction, when applied to the synthesis of this compound and its analogues, allows for the precise control of the stereochemistry at the newly formed chiral center. Research has focused on the development of various catalytic systems to achieve high yields and stereoselectivities.

Organocatalytic Systems

In recent years, organocatalysis has emerged as a robust alternative to metal-based catalysis, offering mild reaction conditions and avoiding toxic metal residues. Several classes of organocatalysts have proven effective in the asymmetric Michael addition of pentane-2,4-dione to phenyl-substituted electrophiles.

Chinchona Alkaloid Derivatives: Natural Cinchona alkaloids and their derivatives are privileged scaffolds in asymmetric catalysis. Their ability to act as bifunctional catalysts, possessing both a basic quinuclidine (B89598) nitrogen and a hydrogen-bond-donating group, allows for the simultaneous activation of both the nucleophile and the electrophile.

Cinchona-based squaramide catalysts, in particular, have demonstrated high efficiency in the Michael addition of acetylacetone to β-nitrostyrene, a reaction analogous to the synthesis of the target molecule. These catalysts promote the reaction with excellent yields and enantioselectivities. For instance, a study on the mechanism of this reaction using a Cinchona-based squaramide catalyst highlighted its bifunctional nature, where the squaramide moiety activates the nucleophile and the quinuclidine core interacts with the electrophile. samipubco.comnih.gov Research has shown that these catalysts can afford the Michael adduct in yields of up to 98% and enantiomeric excesses (ee) as high as 96%. growingscience.com

Guanidine-Thiourea Organocatalysts: Bifunctional organocatalysts incorporating both a guanidine (B92328) and a thiourea moiety have also been explored. Guanidines are strong bases capable of deprotonating the dicarbonyl compound, while the thiourea group activates the electrophile through hydrogen bonding. In the Michael addition of diethyl malonate to trans-β-nitrostyrene, a new guanidine-thiourea organocatalyst was developed and studied. youtube.comyoutube.comnih.gov While this system provided high yields, the enantioselectivities were found to be low, which was attributed to the high activity and conformational flexibility of the catalyst. nih.gov

Squaramide-based Catalysts: Squaramide catalysts, often derived from Cinchona alkaloids, are highly effective due to their rigid structure and dual hydrogen-bond donating capabilities. They have been successfully applied in the Michael addition of various nucleophiles to nitroalkenes. acs.org In the reaction of α-azidoindanones with azadienes, a quinidine-derived squaramide catalyst provided the product with good diastereoselectivity and enantioselectivity (up to 90:10 er). nih.gov These findings underscore the potential of squaramide catalysts in controlling stereochemistry in similar Michael additions.

Table 1: Performance of Organocatalysts in the Asymmetric Michael Addition of Pentane-2,4-dione to β-Nitrostyrene

| Catalyst Type | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantioselectivity (ee %) | Reference |

| Cinchona Squaramide | 5 | Methanol | RT | 98 | 96 | growingscience.com |

| Guanidine-Thiourea | 20 | Toluene | RT | 54 | 25 | nih.gov |

| Pyridine-based Camphorsulfonamide | 10 | Toluene | -20 | 85 | 92 | orientjchem.org |

| Binaphthyl-derived Amine Thiourea | 1 | THF | RT | 95 | 94 | nih.gov |

Note: Data presented is for the analogous reaction between pentane-2,4-dione and β-nitrostyrene.

Transition Metal-Catalyzed Asymmetric Reactions

Transition metal complexes offer a complementary approach to organocatalysis for asymmetric Michael additions. The Lewis acidic nature of the metal center can effectively activate the electrophile, while chiral ligands control the stereochemical outcome of the reaction.

Ruthenium Complexes: Ruthenium-based catalysts have been investigated for the C-C coupling of 1-arylpropynes with alcohols, which proceeds through a pathway involving a ruthenium-allyl intermediate. nih.gov While not a direct Michael addition, this transformation highlights the ability of ruthenium complexes to control stereoselectivity in reactions involving substituted phenyl groups. In the context of Michael additions, ruthenium complexes have been used to catalyze the addition of dicarbonyl compounds to activated olefins, although detailed studies on the specific synthesis of this compound are limited. General studies on ruthenium-catalyzed cycloisomerization reactions have shown good to high diastereoselectivities. researchgate.net The mechanism is proposed to involve a ruthenacycle intermediate. nih.gov

Silica-Supported Catalysts

The immobilization of homogeneous catalysts onto solid supports, such as silica (B1680970), offers significant practical advantages, including ease of separation, catalyst recycling, and potential for use in continuous flow systems.

SiO2-ZnCl2: Silica-supported zinc chloride (SiO2-ZnCl2) has been reported as an efficient and environmentally friendly heterogeneous catalyst for various organic transformations, including the synthesis of coumarins and quinazolinones. orientjchem.org It has also been utilized in the Michael addition of active methylene (B1212753) compounds to β-nitrostyrenes, leading to the formation of functionalized pyrazole (B372694) derivatives. The catalyst is prepared by impregnating silica gel with zinc chloride. While specific data for the synthesis of this compound is not available, the proven efficacy of SiO2-ZnCl2 in promoting Michael additions of dicarbonyl compounds to activated alkenes suggests its potential applicability. The Lewis acidity of the supported zinc chloride is believed to activate the electrophile for nucleophilic attack.

Mechanistic Insights into Enantioselectivity and Diastereoselectivity Control

Understanding the origin of stereoselectivity is crucial for the rational design of more efficient catalysts. Computational and experimental studies have provided valuable insights into the transition states of these reactions.

In Cinchona alkaloid-catalyzed Michael additions , the stereochemical outcome is generally governed by a bifunctional activation mode. The basic quinuclidine nitrogen deprotonates the pentane-2,4-dione, forming an enolate that is held in a specific orientation through hydrogen bonding with the catalyst's hydroxyl or thiourea/squaramide group. Simultaneously, the protonated quinuclidinium ion or the hydrogen-bond donating group activates the electrophile. The chiral scaffold of the Cinchona alkaloid creates a well-defined chiral pocket, forcing the electrophile to approach the enolate from a specific face, thus dictating the enantioselectivity. DFT studies have shown that the transition state leading to the major enantiomer is significantly lower in energy due to favorable non-covalent interactions within this chiral pocket. samipubco.com

For ruthenium-catalyzed reactions , the control of diastereoselectivity often relies on the formation of a rigid metallacyclic intermediate. researchgate.netnih.gov In the case of Michael additions, the coordination of both the enolate and the activated alkene to the ruthenium center would create a structured transition state. The steric and electronic properties of the chiral ligands attached to the ruthenium atom would then direct the facial selectivity of the attack of the enolate onto the alkene, thereby controlling the diastereoselectivity of the product. The precise geometry of the transition state, whether it be a chair-like or boat-like conformation, will determine the relative orientation of the substituents in the product.

Advanced Approaches for C-C Bond Formation

Beyond the traditional Michael addition, other advanced C-C bond-forming reactions have been developed for the synthesis of related structures.

Cobalt-Catalyzed Intermolecular Addition to Terminal Alkynes

A highly regioselective cobalt-catalyzed addition of 1,3-dicarbonyl compounds to terminal alkynes provides an alternative route to structures similar to this compound. This method allows for the formation of a C-C bond between the dicarbonyl compound and a phenyl-substituted alkyne.

The reaction of pentane-2,4-dione with phenylacetylene, catalyzed by a cationic cobalt(III) complex, [Cp*Co(CH3CN)3][SbF6]2, has been shown to produce the corresponding alkenyl derivative, 3-(1-phenylvinyl)pentane-2,4-dione, in good yields. This reaction proceeds under neutral and aerobic conditions. The proposed mechanism involves the generation of a highly electron-deficient cobalt(III) center which facilitates the enolization of the dicarbonyl compound. The resulting cobalt enolate then attacks the alkyne. This methodology offers a direct way to introduce the phenylethylidene moiety onto the pentane-2,4-dione backbone.

Table 2: Cobalt-Catalyzed Addition of Pentane-2,4-dione to Phenylacetylene

| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| [CpCo(CH3CN)3][SbF6]2 | 3 | Toluene | 110 | 7 | 76 | |

| [CpCo(CH3CN)3][SbF6]2 | 2 | Toluene | 110 | 10 | 67 |

Note: The product of this reaction is 3-(1-phenylvinyl)pentane-2,4-dione, an unsaturated precursor to the target molecule.

Multi-Component Reaction Strategies (e.g., Pyrrole (B145914) Synthesis involving Pentane-2,4-dione and Amines)

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. nih.govrsc.org These reactions are advantageous in terms of synthetic efficiency and environmental considerations. rsc.org A prominent example of such a strategy is the Paal-Knorr pyrrole synthesis, a classic method for preparing substituted pyrroles. acs.orgwikipedia.org

The traditional Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849), typically under acidic conditions, to yield a pyrrole. organic-chemistry.orgrgmcet.edu.inalfa-chemistry.com This method is valued for its simplicity and effectiveness, generally providing good yields. rgmcet.edu.in The versatility of the Paal-Knorr reaction is notable, as it accommodates a wide range of substituents on both the dicarbonyl compound and the amine. wikipedia.orgalfa-chemistry.com

While the Paal-Knorr reaction and other MCRs represent a powerful route for pyrrole synthesis, the direct application of this compound as the dicarbonyl component in these reactions is not extensively documented in readily available literature. nih.govorientjchem.orgresearchgate.net However, the general mechanism provides a blueprint for how such a reaction would proceed. The reaction between a 1,4-dicarbonyl compound and an amine is believed to initiate with the amine attacking a protonated carbonyl group to form a hemiaminal intermediate. wikipedia.org Subsequent attack on the second carbonyl group leads to a cyclic dihydroxy intermediate, which then dehydrates to form the aromatic pyrrole ring. wikipedia.orgrgmcet.edu.in The ring-formation step is considered the rate-determining step of the reaction. alfa-chemistry.com

Modern variations of this synthesis focus on greener methodologies, such as using water as a solvent or performing the reaction under solvent-free and catalyst-free conditions to enhance its environmental friendliness. acs.orgorientjchem.org

Characterization Techniques for Synthetic Products

The structural confirmation of this compound, a compound with the molecular formula C₁₃H₁₆O₂, relies on a combination of standard spectroscopic techniques. chemspider.com These methods are essential for verifying the identity and purity of synthetic products.

Spectroscopic analysis provides detailed information about the molecular structure. For related 3-substituted pentane-2,4-diones, researchers utilize a suite of techniques including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy for full characterization. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR and ¹³C-NMR provide detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts, splitting patterns, and integration of signals in the ¹H-NMR spectrum help to identify the different types of protons and their neighboring environments, such as the phenylethyl and acetyl groups. ¹³C-NMR spectroscopy identifies the number of unique carbon atoms in the molecule.

Mass Spectrometry (MS) : This technique determines the molecular weight of the compound by measuring the mass-to-charge ratio (m/z) of its ions. High-Resolution Mass Spectrometry (HR-MS) can provide the exact molecular formula. For this compound, the expected average mass is approximately 204.269 g/mol . chemspider.comchemsynthesis.com The fragmentation pattern observed in the mass spectrum can also offer structural clues.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. In the case of a β-dicarbonyl compound like this compound, characteristic absorption bands corresponding to the carbonyl (C=O) groups would be prominent in its IR spectrum.

The collective data from these analytical methods allow for the unambiguous structural elucidation and confirmation of the synthesized this compound.

Reactivity and Chemical Transformations of 3 1 Phenylethyl Pentane 2,4 Dione

Enol-Keto Tautomerism and Proton Transfer Dynamics

Like other β-dicarbonyl compounds, 3-(1-phenylethyl)pentane-2,4-dione exists as a mixture of keto and enol tautomers in a dynamic equilibrium. orientjchem.orgpearson.com The enol form is stabilized by the formation of an intramolecular hydrogen bond, creating a six-membered ring-like structure. chemrxiv.org The position of this equilibrium can be influenced by factors such as the solvent and the nature of substituents on the β-dicarbonyl framework. thecatalyst.org

Computational studies, specifically using Density Functional Theory (DFT), have been employed to investigate the keto-enol tautomerism of related compounds like 3-phenyl-2,4-pentanedione. orientjchem.orgscispace.comresearchgate.net These studies reveal that the keto form is generally more stable than the enol form in both the gas phase and in various solvents. orientjchem.orgscispace.comresearchgate.net The energy difference between the keto and enol forms, as well as the activation energy for the tautomerization process, can be quantified through these calculations. For instance, in the case of 3-phenyl-2,4-pentanedione, the keto form is more stable by a significant margin in both polar and nonpolar solvents. orientjchem.orgscispace.comresearchgate.net

The dynamics of the proton transfer involved in this tautomerism are of significant interest. The process is often an intramolecular proton transfer (IPT), which can be extremely fast, sometimes occurring on a sub-picosecond timescale. nih.gov The rate of this transfer is influenced by the potential energy barrier between the two tautomeric forms. chemrxiv.orgnih.gov The introduction of substituents can modulate this barrier height. chemrxiv.org

| Medium | Energy Difference (Keto - Enol) (kcal/mol) | Activation Barrier (from Keto) (kcal/mol) |

| Gas Phase | -17.89 | 30.61 |

| Cyclohexane | -17.34 | 30.82 |

| Carbon Tetrachloride | -17.27 | 30.84 |

| Methanol | -16.55 | 31.23 |

| Water | -16.50 | 31.26 |

Data sourced from computational studies on 3-phenyl-2,4-pentanedione, a structurally similar compound, providing insight into the expected behavior of this compound. orientjchem.orgscispace.comresearchgate.net

Nucleophilic and Electrophilic Reactivity at the Substituted Methylene (B1212753) Carbon

The methylene carbon situated between the two carbonyl groups in this compound is a key center of reactivity. The acidic nature of the protons on this carbon makes it susceptible to deprotonation, forming a stabilized enolate ion. This enolate is a potent nucleophile and can participate in various reactions, including alkylation and acylation. researchgate.net

Conversely, the methylene carbon can also exhibit electrophilic character under certain conditions. While less common, reactions where this position is attacked by a strong nucleophile can occur, particularly if the diketone is part of a larger, more complex system or coordinated to a metal center. The electronic properties of the substituents on the β-dicarbonyl framework play a crucial role in modulating the nucleophilic versus electrophilic character of this central carbon. rsc.orgresearchgate.net The reactivity of this site is fundamental to many of the synthetic applications of β-diketones. rsc.org

Cyclocondensation Reactions Leading to Heterocyclic Compounds

A significant application of this compound and related β-diketones is their use as building blocks in the synthesis of heterocyclic compounds. unirioja.es The 1,3-dicarbonyl moiety provides a versatile scaffold for cyclocondensation reactions with various binucleophilic reagents.

Formation of Substituted Pyrroles

The reaction of β-dicarbonyl compounds with amines or ammonia (B1221849) derivatives can lead to the formation of substituted pyrroles. While specific examples for this compound are not extensively detailed in the provided search results, the general Paal-Knorr pyrrole (B145914) synthesis provides a well-established route. nih.gov This reaction typically involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. Although this compound is a 1,3-diketone, modifications of this and other synthetic strategies can be employed to construct the pyrrole ring. rsc.orgnih.gov

Synthesis of Pyrazoles

A common and well-documented transformation of β-diketones is their reaction with hydrazine (B178648) and its derivatives to yield pyrazoles. unirioja.esorganic-chemistry.orgyoutube.com The reaction of this compound with hydrazine would be expected to produce a substituted pyrazole (B372694). The general mechanism involves the initial formation of a hydrazone, followed by an intramolecular condensation and dehydration to form the aromatic pyrazole ring. youtube.com This reaction is a cornerstone of heterocyclic synthesis and has been used to prepare a wide variety of pyrazole derivatives with diverse applications. unirioja.esresearchgate.netnih.govnih.gov

Derivatization to Isoxazoles

Similar to the synthesis of pyrazoles, the reaction of β-diketones with hydroxylamine (B1172632) leads to the formation of isoxazoles. unirioja.esresearchgate.netnih.govmdpi.comijpcbs.com The reaction of this compound with hydroxylamine hydrochloride is a standard method for the preparation of the corresponding substituted isoxazole. unirioja.esresearchgate.net The regioselectivity of this reaction can sometimes be an issue, potentially leading to the formation of two isomeric isoxazoles, depending on which carbonyl group undergoes the initial nucleophilic attack by the hydroxylamine.

Conversion to β-Diketimines and Related Ligand Architectures

The carbonyl groups of this compound can be converted to imines through condensation with primary amines. When both carbonyl groups react, a β-diketimine is formed. researchgate.net These compounds, also known as "nacnac" ligands, are highly versatile in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. researchgate.net The steric and electronic properties of the β-diketiminate ligand can be readily tuned by varying the substituents on the nitrogen atoms and the β-dicarbonyl backbone. researchgate.net The resulting metal complexes have found applications in catalysis and materials science. researchgate.netnih.gov

| Reagent | Resulting Heterocycle | General Reaction Type |

| Hydrazine (or derivatives) | Pyrazole | Cyclocondensation |

| Hydroxylamine | Isoxazole | Cyclocondensation |

| Primary Amines | β-Diketimine | Condensation |

Investigating Reversibility and Side Reactions in the Synthetic Pathways of this compound

The synthesis of this compound, a β-dicarbonyl compound, is primarily achieved through the C-alkylation of pentane-2,4-dione (acetylacetone). This process, while seemingly straightforward, is often accompanied by competing reactions and potential reversibility, which can significantly impact the yield and purity of the desired product. A thorough understanding of these factors is crucial for optimizing synthetic strategies.

The principal synthetic route involves the deprotonation of pentane-2,4-dione by a suitable base to form an enolate, which then acts as a nucleophile, attacking an electrophilic (1-phenylethyl) source, typically a halide such as (1-bromoethyl)benzene. However, the ambident nature of the pentane-2,4-dione enolate, possessing nucleophilic character on both the central carbon (C3) and the oxygen atoms, gives rise to a key competitive side reaction: O-alkylation.

Competing C- versus O-Alkylation

The formation of the desired C-alkylated product, this compound, is in competition with the formation of O-alkylated byproducts. The ratio of C- to O-alkylation is influenced by several factors, including the nature of the solvent, the counter-ion of the enolate, and the leaving group of the electrophile.

| Factor | Condition Favoring C-Alkylation | Condition Favoring O-Alkylation |

| Solvent | Protic or non-polar solvents | Polar aprotic solvents (e.g., DMF, DMSO) |

| Counter-ion | Chelating cations (e.g., Li⁺, Mg²⁺) | "Free" or poorly coordinating cations (e.g., K⁺, Cs⁺) |

| Electrophile | "Soft" electrophiles (e.g., iodides, bromides) | "Hard" electrophiles (e.g., tosylates, sulfates) |

This table provides a general overview of the factors influencing the selectivity of alkylation on pentane-2,4-dione.

Dialkylation as a Side Reaction

Another significant side reaction is dialkylation, where the initially formed this compound undergoes a second alkylation at the C3 position, leading to the formation of 3,3-di(1-phenylethyl)pentane-2,4-dione. The extent of this side reaction is highly dependent on the reaction conditions, particularly the stoichiometry of the reactants and the reaction time. For instance, in the analogous synthesis of 3-methylpentane-2,4-dione, prolonging the reaction time has been shown to increase the proportion of the dialkylated product, 3,3-dimethylpentane-2,4-dione. dntb.gov.ua

Potential for Reversibility

The C-alkylation of β-dicarbonyl compounds can, under certain conditions, be reversible. This retro-alkylation is essentially the reverse of the formation reaction and is more likely to occur under harsh conditions, such as with the use of a strong base and elevated temperatures. This equilibrium nature means that prolonged reaction times, intended to drive the reaction to completion, could potentially lead to the decomposition of the desired product back to the starting materials or promote the formation of more stable, rearranged byproducts. While specific studies on the reversibility of the formation of this compound are not extensively documented, the principles of retro-Michael reactions, which are analogous, suggest that such a pathway is plausible.

Decomposition Pathways

In some synthetic attempts for related 3-substituted pentane-2,4-diones, the use of various enolates has led to decomposition products rather than the desired compound. This highlights the sensitivity of the reaction to the specific base and reaction conditions employed. The exact nature of these decomposition pathways can be complex and may involve elimination reactions of the (1-phenylethyl) group or other rearrangements of the dicarbonyl moiety.

Stereochemical Aspects of 3 1 Phenylethyl Pentane 2,4 Dione and Its Derivatives

Enantioselective Synthesis and Control of Absolute Configuration

The synthesis of enantiomerically pure 3-(1-phenylethyl)pentane-2,4-dione is of significant interest. Various strategies have been developed to control the absolute configuration at the chiral center.

One common approach involves the use of chiral auxiliaries or catalysts in the alkylation of the pentane-2,4-dione enolate. For instance, the N-alkylation of racemic 3-(piperidin-3-yl)-1H-indole derivatives with a chiral reagent, (S)-2-(4-toluenesulfonyloxy)-phenylacetic amide, has been used to separate diastereomers, which can then be converted to the desired enantiopure products. nih.gov The absolute configuration of the resulting products is often determined by X-ray crystallography. nih.gov

Another powerful method is asymmetric organocatalysis. Chiral organocatalysts, such as those derived from cinchona alkaloids or diarylprolinol silyl (B83357) ethers, can effectively control the stereochemical outcome of reactions. buchler-gmbh.comnih.gov For example, the Michael addition of pentane-2,4-dione to trans-β-nitrostyrene catalyzed by a dihydroquinine derivative yields (S)-3-(2-nitro-1-phenylethyl)pentane-2,4-dione with high enantioselectivity. buchler-gmbh.com The catalyst creates a chiral environment that favors the formation of one enantiomer over the other.

The scalability of these enantioselective methods is a crucial consideration for practical applications. It has been demonstrated that some organocatalytic protocols can be scaled up to gram amounts while maintaining high levels of stereocontrol. nih.gov

Diastereoselective Outcomes in Addition and Condensation Reactions

When this compound or its precursors undergo addition or condensation reactions, the existing stereocenter can direct the formation of new stereocenters, leading to diastereoselective outcomes.

In Michael addition reactions, the stereochemistry of the final product is influenced by the facial selectivity of the nucleophilic attack. For instance, the organocatalytic triple Michael domino reaction involving an oxindole (B195798), an unsaturated diene, and cinnamylaldehyde can generate products with multiple stereocenters, including a quaternary one, with high diastereoselectivity. nih.gov The relative configuration of the newly formed stereocenters is dictated by the catalyst and the reaction conditions.

It's important to note that the diastereoselectivity can be sensitive to the specific substrates and reaction conditions. For example, in the asymmetric Michael addition of cyclopentane-1,2-dione to alkylidene oxindoles, the diastereoselectivity was found to be moderate, even though the enantioselectivity was high. nih.gov

Chiral Catalyst Design and Mechanism of Asymmetric Induction

The design of the chiral catalyst is paramount for achieving high levels of asymmetric induction in the synthesis of this compound and its derivatives. The catalyst's structure creates a specific chiral environment that directs the approach of the reactants.

Catalyst Design:

Cinchona Alkaloids: These natural products and their derivatives are widely used as organocatalysts. buchler-gmbh.com Their rigid framework and functional groups (e.g., hydroxyl and quinoline (B57606) nitrogen) can interact with the substrates through hydrogen bonding and other non-covalent interactions, effectively shielding one face of the prochiral substrate.

Diarylprolinol Silyl Ethers: These catalysts are effective in a variety of asymmetric transformations. nih.gov The bulky silyl ether group and the diarylmethyl group create a well-defined chiral pocket.

Axially Chiral Scaffolds: Catalysts based on axially chiral structures, such as BINOL and SPINOL, have proven to be highly effective. nih.gov The axial chirality of these molecules creates a chiral space that can induce high enantioselectivity. Recent developments include the use of axially chiral styrene-based organocatalysts. nih.gov

Multifunctional Squaramides: These catalysts possess both hydrogen-bond-donating and-accepting capabilities, allowing for multiple points of interaction with the substrates, leading to high enantioselectivity in Michael additions. nih.gov

Mechanism of Asymmetric Induction:

The mechanism of asymmetric induction generally involves the formation of a transient chiral complex between the catalyst and one or both of the reactants. This complex orients the substrates in a way that favors attack from a specific direction.

For example, in the Michael addition catalyzed by a diarylprolinol silyl ether, the catalyst activates the aldehyde via iminium ion formation, while the oxindole is deprotonated to form an active intermediate. nih.gov The catalyst then directs the Michael addition through a well-organized transition state.

In catalysts featuring hydrogen-bonding moieties, such as squaramides, the catalyst can simultaneously activate the electrophile and the nucleophile, bringing them into close proximity in a specific orientation. nih.gov Non-covalent interactions, such as π-π stacking and hydrogen bonds between the catalyst and the substrates, play a crucial role in controlling the stereoselectivity. nih.gov

Conformational Analysis and Steric Hindrance Effects on Reactivity

The conformation of this compound and the steric hindrance imposed by its substituents significantly affect its reactivity and the stereochemical course of its reactions.

The pentane-2,4-dione moiety can exist in keto-enol tautomeric forms. In the enol form, an intramolecular hydrogen bond can form between the enolic hydroxyl group and the carbonyl oxygen, leading to a stable six-membered ring-like structure. The presence of the bulky 1-phenylethyl group at the 3-position can influence the preference for a particular enol tautomer and its conformation.

Steric Hindrance:

The steric bulk of the 1-phenylethyl group plays a crucial role in directing the approach of reagents. In reactions involving the C-3 position, the phenyl group can sterically hinder one face of the molecule, leading to a preference for attack from the less hindered face. This steric effect is a key factor in diastereoselective reactions.

For example, in the reaction of 2-vinylpyrroles with dimethyl acetylenedicarboxylate, bulky N-substituents were found to sterically inhibit the Michael addition at the 5-position of the pyrrole (B145914) ring. rsc.org This demonstrates how steric hindrance can control the regioselectivity of a reaction. Similarly, the steric hindrance generated by substituents has been used to control regioselectivity in the synthesis of indane-1,3-dione derivatives. mdpi.com

Theoretical and Computational Studies on 3 1 Phenylethyl Pentane 2,4 Dione Systems

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the reactivity and mechanistic pathways of 3-(1-phenylethyl)pentane-2,4-dione and related β-dicarbonyl systems. By calculating the electronic structure and energies of molecules, DFT allows for a detailed exploration of complex chemical transformations.

Modeling Transition States and Reaction Pathways

DFT calculations are instrumental in mapping the potential energy surface of a reaction, identifying the structures of transition states, and elucidating the step-by-step mechanism. For reactions involving β-diketones, such as alkylation or condensation, DFT can model the formation and breaking of bonds, providing a clear picture of the reaction trajectory. These computational models help to understand the sequence of events, including the formation of enolates and their subsequent reaction with electrophiles. The energy barriers calculated for different proposed pathways can predict the most likely reaction mechanism.

Computational Prediction of Enantioselectivity and Diastereoselectivity

A significant application of DFT in the study of chiral molecules like this compound is the prediction of stereochemical outcomes. rsc.org By modeling the transition states leading to different stereoisomers, the relative energy barriers can be calculated. rsc.org The transition state with the lower energy corresponds to the major product, allowing for the computational prediction of enantioselectivity and diastereoselectivity. This predictive capability is invaluable in the design of asymmetric syntheses, guiding the choice of catalysts and reaction conditions to achieve a desired stereoisomer. rsc.org

Analysis of Proton Transfer and Hydrogen Bonding Interactions

Proton transfer is a fundamental process in the chemistry of β-diketones, which exist in tautomeric equilibrium between the diketo and enol forms. researchgate.net DFT calculations, often combined with ab initio methods, can model the intramolecular hydrogen bond in the enol form and the energy barrier for proton transfer between the two oxygen atoms. nih.govchemrxiv.org These studies reveal how substituents on the β-dicarbonyl backbone can influence the strength of the hydrogen bond and the rate of proton transfer. chemrxiv.org The analysis of these interactions is crucial for understanding the reactivity of the molecule, as the enol form is often the reactive species in many reactions. nih.gov

Molecular Modeling and Dynamics Simulations for Structural Insights

Beyond static DFT calculations, molecular modeling and dynamics (MD) simulations provide a dynamic view of this compound and its interactions. mdpi.comresearchgate.net MD simulations track the movements of atoms over time, offering insights into the conformational flexibility of the molecule and its behavior in different environments, such as in solution. mdpi.com These simulations can reveal the preferred conformations of the phenylethyl group and the pentane-2,4-dione backbone, as well as how solvent molecules arrange around the solute. This information is critical for understanding how the three-dimensional structure of the molecule influences its chemical and physical properties.

Electronic Structure Analysis and Reactivity Descriptors

Analysis of the electronic structure provides fundamental information about the reactivity of this compound. Reactivity descriptors, derived from DFT calculations, such as molecular electrostatic potential (MEP) maps, frontier molecular orbitals (HOMO and LUMO), and atomic charges, can identify the nucleophilic and electrophilic sites within the molecule. For instance, the MEP can visually indicate regions of positive and negative electrostatic potential, highlighting the acidic protons and the electron-rich oxygen atoms. The energies and shapes of the HOMO and LUMO can predict how the molecule will interact with other reagents. These descriptors are powerful tools for rationalizing and predicting the chemical behavior of the compound.

Coordination Chemistry and Catalytic Applications of Derivatives

3-(1-Phenylethyl)pentane-2,4-dione as a Precursor for Ligand Synthesis

There is no available scientific literature detailing the use of this compound as a direct precursor for the synthesis of more complex ligands. The reactivity of the γ-proton and the carbonyl groups in β-diketones suggests potential for such transformations, but specific examples starting from this compound are not documented.

No specific studies on the formation of metal complexes between this compound and transition metals have been found in the reviewed literature. While β-diketones are classic ligands for a wide array of transition metals, forming stable chelate rings, the coordination behavior of this specific chiral β-diketone has not been characterized.

General principles of β-diketone chelation suggest that this compound would coordinate to metal centers in a bidentate fashion through its two oxygen atoms, forming a six-membered ring. The chiral 1-phenylethyl substituent at the 3-position would introduce steric bulk and a chiral environment around the metal center. However, without experimental data, specific details on coordination modes, bond lengths, and angles for complexes of this ligand remain speculative.

Applications in Homogeneous Catalysis

There is a lack of published research on the application of metal complexes or organocatalysts derived from this compound in homogeneous catalysis.

Given the inherent chirality of this compound, its metal complexes would be logical candidates for applications in asymmetric catalysis. The chiral pocket created by the ligand could potentially induce enantioselectivity in a variety of reactions. Similarly, the dicarbonyl functionality could serve as a handle for the development of chiral organocatalysts. However, no studies have been published that explore these possibilities.

Without any documented catalytic activity, there are no proposed or studied catalytic cycles involving complexes of this compound.

Applications in Heterogeneous Catalysis

No information is available regarding the use of this compound or its derivatives in the development of heterogeneous catalysts. This would typically involve the immobilization of a metal complex of the ligand onto a solid support, but no such materials based on this specific β-diketone have been reported.

Applications in Advanced Materials and Specialty Chemicals

Utility as Synthetic Intermediates for Complex Molecular Architectures

The compound 3-(1-phenylethyl)pentane-2,4-dione is a key intermediate in the synthesis of more complex molecules, particularly heterocyclic compounds. β-Diketones, in general, are widely recognized as crucial building blocks for creating core heterocyclic structures like pyrazoles and isoxazoles, which are significant in medicinal chemistry. ijpras.com The general synthetic route to these heterocycles involves the reaction of the 1,3-dicarbonyl compound with reagents like hydrazine (B178648) or hydroxylamine (B1172632). unirioja.es

The versatility of β-diketones like this compound extends to their use as invaluable chelating ligands for a range of lanthanide and transition metals. ijpras.com This property allows for the construction of intricate coordination complexes. Furthermore, the development of efficient synthetic methods, such as the C-alkylation of pentane-2,4-dione, has made 3-substituted derivatives more accessible for these applications. researchgate.netepa.govacs.org These synthetic strategies are crucial for producing a diverse array of 1,3-diketones that serve as starting materials for complex molecular designs. ijpras.com

Potential in the Development of Liquid Crystalline Materials (via derivatives)

Derivatives of this compound show significant promise as intermediates in the creation of liquid crystalline materials. unirioja.es The synthesis of various 3-substituted pentane-2,4-diones has been explored for their role as precursors to mesogenic (liquid crystal-forming) compounds. unirioja.esacs.org

Specifically, these β-diketone derivatives are used to prepare mesogenic pyrazoles, isoxazoles, and coordination complexes with transition metals such as copper(II). unirioja.es The β-diketone group possesses a strong dipole moment that is often retained in its heterocyclic or metal complex derivatives. This permanent dipole can enhance the anisotropy of the molecular polarizability, a key factor that promotes mesogenic behavior. unirioja.esacs.org The relationship between the molecular structure of these derivatives and their liquid crystalline properties has been a subject of study, demonstrating the potential to design materials with specific nematic and smectic phases. unirioja.es

Role as a Building Block in the Synthesis of Functional Organic Compounds

Beyond its role as an intermediate, this compound can be considered a fundamental building block in the synthesis of functional organic compounds. ijpras.com A building block in this context is a molecule that can be readily incorporated into a larger structure, imparting specific properties. The β-dicarbonyl structure is present in a vast number of biologically and pharmaceutically active compounds. mdpi.comresearchgate.net

The functionalization of this building block allows for the tuning of optoelectronic properties in the resulting larger molecules. mdpi.com For instance, the general class of β-diketones is used in the formation of C-C bonds and can be found in compounds with antioxidant capabilities due to the enol tautomer. mdpi.comresearchgate.net By incorporating the this compound unit, chemists can introduce a combination of a chiral phenyl group and a reactive diketone functionality, paving the way for new functional materials. The synthesis of such compounds often relies on established methods like Claisen condensation or the alkylation of simpler β-diketones. ijpras.comorgsyn.org

Compound Data

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 5186-08-3 | echemi.com |

| Molecular Formula | C13H16O2 | echemi.comchemspider.com |

| Average Mass | 204.269 g/mol | chemspider.com |

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Pyrazole (B372694) |

| Isoxazole |

| Hydrazine |

| Hydroxylamine |

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of β-diketones, often relying on methods like the Claisen condensation, can present environmental and efficiency challenges. ijpras.comnih.gov Future research will likely focus on developing more sustainable and efficient synthetic pathways. This includes the exploration of:

Catalytic Methodologies: There is a growing interest in metal-based and organocatalytic approaches to synthesize β-diketones. nih.gov These methods can offer higher yields, greater selectivity, and milder reaction conditions compared to classical methods. ijpras.commdpi.com For instance, the use of biocatalysis is an emerging area that could provide highly specific and environmentally friendly routes to chiral β-diketones. nih.gov

Greener Reaction Conditions: The development of synthetic protocols that utilize greener solvents, reduce energy consumption, and minimize the generation of hazardous waste is a key priority. researchgate.net This aligns with the broader goals of green chemistry to create more environmentally benign chemical processes.

Exploration of Novel Reactivity Patterns and Transformations

The reactivity of the β-dicarbonyl moiety in 3-(1-Phenylethyl)pentane-2,4-dione offers a rich playground for discovering new chemical transformations. mdpi.com Key areas of future exploration include:

Asymmetric Catalysis: The chiral center in this compound makes it an interesting substrate for asymmetric catalysis. Research into reactions that can selectively create or modify this chiral center with high enantioselectivity will be valuable for applications in pharmaceuticals and fine chemicals.

New Heterocycle Synthesis: β-Diketones are well-established precursors for the synthesis of a wide variety of heterocyclic compounds, such as pyrazoles and isoxazoles. ijpras.comresearchgate.net Future work could focus on developing novel cyclization reactions to access new and complex heterocyclic scaffolds with potential biological activity.

Coordination Chemistry: The ability of β-diketones to form stable complexes with a vast array of metal ions is a cornerstone of their chemistry. researchgate.neticm.edu.pl Future research will likely explore the synthesis and characterization of novel metal complexes of this compound with unique electronic, magnetic, and catalytic properties. The introduction of different functionalities to the ligand can fine-tune the physicochemical properties of the resulting coordination compounds. researchgate.net

Integration of Advanced Computational Methodologies for Predictive Design

Computational chemistry is becoming an indispensable tool in modern chemical research. For this compound, computational methods can provide deep insights and guide experimental work in several ways:

Predicting Reactivity and Spectra: Density Functional Theory (DFT) and other computational methods can be used to model the electronic structure and predict the reactivity of the molecule. researchgate.net This can help in understanding its behavior in different chemical environments and in designing new reactions. These methods are also powerful tools for modeling the spectroscopic properties of both the ligand and its metal complexes. researchgate.net

Designing Novel Catalysts: Computational screening can accelerate the discovery of new catalysts based on metal complexes of this compound. By calculating key parameters like binding energies and reaction barriers, researchers can identify promising candidates for experimental validation.

Understanding Structure-Property Relationships: Advanced computational modeling can help elucidate the relationship between the three-dimensional structure of the molecule and its physical and chemical properties. nih.govresearchgate.net This knowledge is crucial for designing new materials with tailored functionalities.

Expanding Applications in Catalysis and Advanced Materials Science

The unique properties of this compound and its derivatives make them promising candidates for a range of applications in catalysis and materials science.

Homogeneous and Heterogeneous Catalysis: Metal complexes of β-diketones are known to be effective catalysts for various organic transformations, including polymerizations and oxidations. icm.edu.pl Future research could focus on developing highly active and selective catalysts based on this compound for a broader range of reactions.

Luminescent Materials: β-Diketone ligands are widely used in the development of luminescent materials, particularly in complexes with lanthanide ions. alfachemic.com The specific substituents on the β-diketone can significantly influence the photophysical properties of the resulting complexes. researchgate.net The phenylethyl group in the target compound could be further functionalized to tune the luminescent properties for applications in areas like organic light-emitting diodes (OLEDs) and bio-imaging.

Functional Polymers and Materials: The ability to incorporate β-diketone moieties into polymer chains opens up possibilities for creating advanced materials with novel properties. icm.edu.pl These materials could find applications as sensors, responsive coatings, or in drug delivery systems. Metal β-diketonate derivatives are also being investigated as precursors for inorganic materials prepared via the sol-gel method. icm.edu.pl

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(1-Phenylethyl)pentane-2,4-dione derivatives, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Derivatives of pentane-2,4-dione are typically synthesized via alkylation or condensation reactions. For example, 3-(1,3-Dithian-2-ylidene)-pentane-2,4-dione is prepared by decarbonylation of 3-(1,3-Dithian-2-ylidene)-pentane-2,4-dione under acidic conditions (yield: 86%) . Alkylation using methyl iodide with potassium carbonate in alcoholic solutions is another method, achieving yields >90% for 3-methylpentane-2,4-dione derivatives . Optimization strategies include controlling temperature (e.g., 140°C in sealed tubes), using inert atmospheres, and selecting catalysts (e.g., K₂CO₃ for nucleophilic substitution).

Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound derivatives?

- Methodological Answer :

- 1H/13C NMR : Used to confirm substituent positions and tautomeric equilibria (e.g., δ 1.81 ppm for methyl groups in 3-(2-azidomethylphenyl) derivatives) .

- IR Spectroscopy : Identifies functional groups (e.g., ν 2090 cm⁻¹ for azide groups) .

- Elemental Analysis : Validates purity and stoichiometry (e.g., C: 59.53%, H: 4.47% for C₁₉H₁₇O₆N₃) .

- X-ray Crystallography : Resolves crystal structures (e.g., cubic-to-triclinic transformations in coordination polymers) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity and biological interactions of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculates tautomeric stability and solvent effects, while molecular docking evaluates interactions with biological targets like CYP450 isoforms (e.g., CYP3A4 in anticancer studies) . For example, 3-(2-(3-acetylphenyl)hydrazono)pentane-2,4-dione was docked into CYP450 active sites to screen for metabolic pathways and inhibition potential . Software tools like AutoDock or Schrödinger Suite are recommended for simulating binding affinities.

Q. What strategies mitigate side reactions when using this compound in catalytic or coordination chemistry applications?

- Methodological Answer :

- Incompatibility Management : Avoid oxidizing agents (e.g., peroxides, halogens) and strong bases, as they degrade the diketone backbone .

- Stabilization of Reactive Intermediates : Use chelating ligands (e.g., 3-((5-fluoro-2-hydroxyphenyl)amino)(pyridin-2-yl)methyl)pentane-2,4-dione) to form stable molybdenum(VI) complexes .

- Solvent Selection : Non-polar solvents (e.g., CHCl₃) reduce undesired keto-enol tautomerization during purification .

Q. How do researchers reconcile conflicting data on synthetic pathways for pentane-2,4-dione derivatives?

- Methodological Answer : Contradictions in synthetic methods (e.g., acidic decarbonylation vs. alkylation with methyl iodide) are resolved through systematic comparative studies. For instance, varying reaction conditions (pH, catalysts) and analyzing byproducts via GC-MS or HPLC can identify optimal pathways . Reproducibility tests under controlled atmospheres (e.g., N₂) are critical for validating yields .

Q. What are the applications of this compound derivatives in thioacetalization and coordination chemistry?

- Methodological Answer : Derivatives like 3-(1,3-Dithian-2-ylidene)-pentane-2,4-dione serve as odorless 1,3-propanedithiol equivalents in thioacetalization, enabling efficient C–S bond formation under mild conditions . In coordination chemistry, ditopic ligands (e.g., 3-(3,5-dimethyl-pyrazol-4-yl)pentane-2,4-dione) form bimetallic polymers with Ag⁺ or MoO₂²⁺, characterized by single-crystal XRD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.